

Unraveling the Enigma of Antitubercular Agent-14: A Technical Overview

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Compound of Interest

Compound Name: Antitubercular agent-14

Cat. No.: B12400865

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Abstract

"**Antitubercular agent-14**" (also referred to as Compound 1) has been identified as a potent compound against *Mycobacterium tuberculosis*, exhibiting a Minimum Inhibitory Concentration (MIC) of 0.3 µg/mL.^{[1][2][3][4]} This technical guide serves to consolidate the currently available information on this agent and to provide a foundational understanding of its potential role in the broader context of mycolic acid synthesis inhibition, a critical pathway for the survival of *M. tuberculosis*. Due to the limited publicly available data specifically detailing the mechanism of action of "**Antitubercular agent-14**," this document will also provide an in-depth overview of the mycolic acid biosynthesis pathway and established experimental protocols for its investigation.

Introduction to "Antitubercular agent-14"

"**Antitubercular agent-14**" is a chemical entity with the CAS number 2408627-49-4.^{[5][6]} Its primary characteristic reported in the public domain is its significant in vitro activity against *M. tuberculosis*.

Physicochemical and Biological Properties

A summary of the known quantitative data for "**Antitubercular agent-14**" is presented in Table 1.

Property	Value	Reference(s)
CAS Number	2408627-49-4	[5][6]
Synonym	Compound 1	[1][2][3][4]
Biological Activity	Antitubercular Agent	[1][2][7]
MIC against M. tuberculosis	0.3 µg/mL	[1][3][4]

Table 1: Summary of Known Properties of **Antitubercular agent-14**

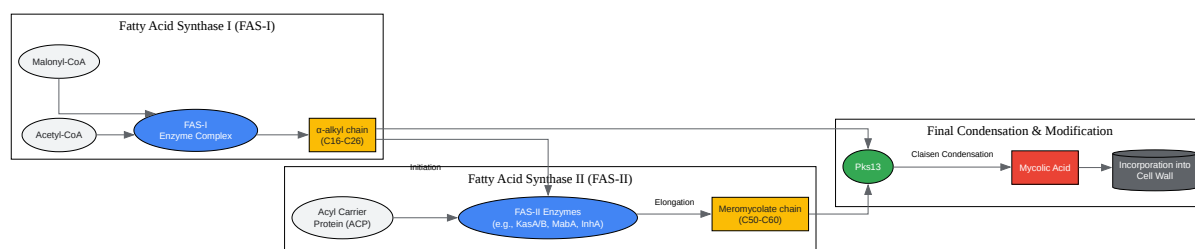
The Mycolic Acid Biosynthesis Pathway: A Prime Target for Antituberculars

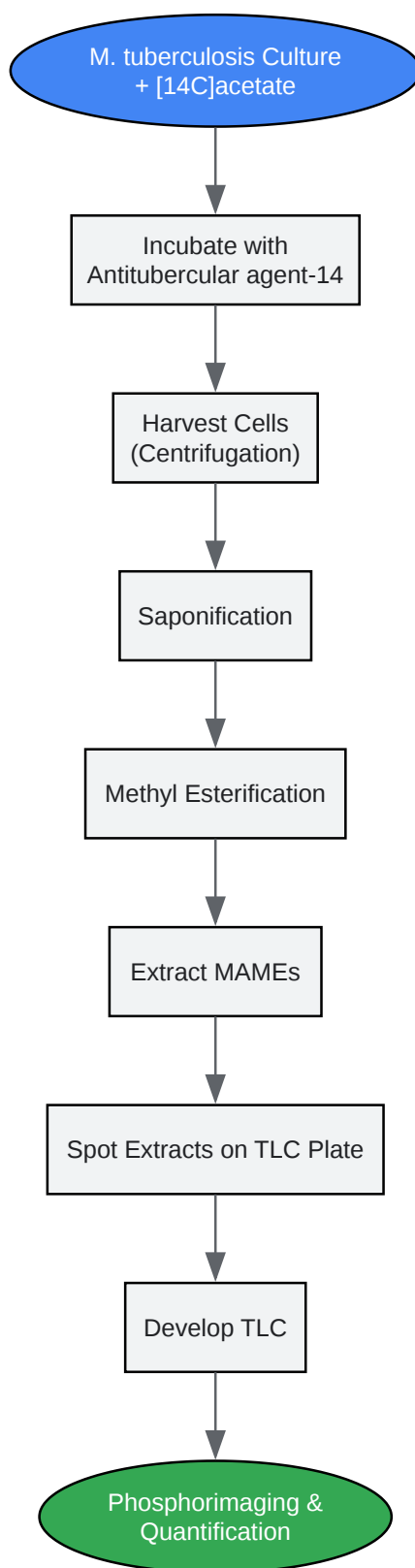
Mycolic acids are long, α -alkyl, β -hydroxy fatty acids that are major and essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the pathogen's virulence.[2][8] The inhibition of their biosynthesis is a clinically validated strategy for treating tuberculosis, with prominent drugs like isoniazid and ethionamide targeting this pathway.[2]

The synthesis of mycolic acids is a complex, multi-step process primarily carried out by two fatty acid synthase (FAS) systems: FAS-I and FAS-II.

- FAS-I: Responsible for the de novo synthesis of shorter fatty acids (typically C16 to C26), which serve as the α -alkyl branch of mycolic acids.
- FAS-II: Elongates the fatty acids produced by FAS-I to generate the long meromycolic acid chain (C50-C60).

A simplified representation of the mycolic acid biosynthesis pathway is depicted below.





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